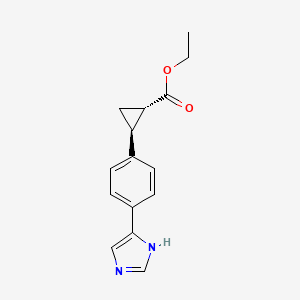
methyl 2-(3-chloro-4-(methylthio)phenyl)-2-oxoacetate
Übersicht
Beschreibung
methyl 2-(3-chloro-4-(methylthio)phenyl)-2-oxoacetate is an organic compound with a complex structure that includes a chloro group, a methylsulfanyl group, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-chloro-4-(methylthio)phenyl)-2-oxoacetate typically involves the esterification of (3-Chloro-4-methylsulfanyl-phenyl)-oxo-acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 2-(3-chloro-4-(methylthio)phenyl)-2-oxoacetate undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Wissenschaftliche Forschungsanwendungen
methyl 2-(3-chloro-4-(methylthio)phenyl)-2-oxoacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which methyl 2-(3-chloro-4-(methylthio)phenyl)-2-oxoacetate exerts its effects involves its interaction with various molecular targets. The chloro and methylsulfanyl groups can participate in electrophilic and nucleophilic reactions, respectively, allowing the compound to modify biological molecules. The ester group can be hydrolyzed to release the active acid form, which can further interact with cellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar structural features but different functional groups.
4-Methoxyphenethylamine: Another compound with a phenyl ring and functional groups that confer unique reactivity.
Uniqueness
methyl 2-(3-chloro-4-(methylthio)phenyl)-2-oxoacetate is unique due to the combination of its chloro, methylsulfanyl, and ester groups, which provide a distinct set of chemical properties and reactivity patterns not found in the similar compounds listed above.
Eigenschaften
Molekularformel |
C10H9ClO3S |
|---|---|
Molekulargewicht |
244.69 g/mol |
IUPAC-Name |
methyl 2-(3-chloro-4-methylsulfanylphenyl)-2-oxoacetate |
InChI |
InChI=1S/C10H9ClO3S/c1-14-10(13)9(12)6-3-4-8(15-2)7(11)5-6/h3-5H,1-2H3 |
InChI-Schlüssel |
PELSFHJSMUTREV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=O)C1=CC(=C(C=C1)SC)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(2-(4-methylpiperazin-1-yl)ethoxy)-1H-benzo[d]imidazol-2-ylamine](/img/structure/B8514429.png)


![Spiro[5.5]undeca-1,4,8-trien-3-one, 2,4-bis(1,1-dimethylethyl)-](/img/structure/B8514458.png)
![ethyl 7-(2-bromo-3-chloro-6-cyclopropylpyrrolo[2,3-b]pyrazin-5-yl)heptanoate](/img/structure/B8514463.png)

![Ethyl [(trimethylsilyl)sulfanyl]acetate](/img/structure/B8514474.png)

![{4-[Bis(2-methylpropyl)amino]-3-nitrophenyl}(phenyl)methanone](/img/structure/B8514492.png)

